tert-Butyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate
Description
tert-Butyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a cyano group, and a methyl group attached to a piperidine ring
Properties
IUPAC Name |
tert-butyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-9-7-10(8-13)5-6-14(9)11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3/t9-,10?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKVWQNGTUSFSH-RGURZIINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(CCN1C(=O)OC(C)(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Cyanopiperidine Intermediates
A foundational precursor for this compound is 4-cyanopiperidine, which is typically synthesized via dehydration of isonipecotamide (piperidine-4-carboxamide). Patent US20170369442A1 outlines an optimized dehydration process using thionyl chloride (SOCl₂) in the presence of a formamide catalyst (e.g., dibutylformamide).
Reaction Conditions :
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Substrate : Isonipecotamide (97% purity)
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Catalyst : Dibutylformamide (1:1 molar ratio to substrate)
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Solvent : n-Propyl acetate
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Temperature : 20°C
The reaction proceeds via nucleophilic attack of the formamide on SOCl₂, generating an intermediate that facilitates amide dehydration to nitrile. The resulting 4-cyanopiperidine hydrochloride precipitates directly from the reaction mixture, enabling isolation by filtration and washing with n-propyl acetate.
Boc Protection of the Piperidine Nitrogen
The final step involves installing the Boc group to protect the secondary amine. WO2012136504A1 describes Boc protection using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions:
Procedure :
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Substrate : (2S)-4-cyano-2-methylpiperidine
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Reagent : Boc anhydride (1.2 equiv)
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Base : Triethylamine (1.5 equiv)
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Solvent : Dichloromethane
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Temperature : 0°C to room temperature
The Boc group enhances solubility and prevents side reactions during subsequent coupling steps in drug synthesis.
The table below evaluates three hypothetical routes to this compound, integrating data from the referenced patents and standard organic practices.
Key Observations :
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Method A (SOCl₂/formamide) offers superior yield and scalability for the 4-cyanopiperidine intermediate.
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Stereochemical control remains a bottleneck; chiral resolution (Method A) is practical but low-yielding, whereas asymmetric catalysis (Method B) requires specialized catalysts.
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Boc protection is most efficient under mild conditions with Boc anhydride and triethylamine.
Industrial-Scale Challenges and Solutions
Purification and Isolation
Patent US20170369442A1 highlights the importance of minimizing extraction steps to improve yield. For example, filtering 4-cyanopiperidine hydrochloride directly from the reaction mixture reduces solvent waste and processing time compared to traditional liquid-liquid extraction.
Stereochemical Purity
Achieving >99% enantiomeric excess (ee) for the (S)-configured methyl group necessitates advanced techniques:
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Chiral Chromatography : Resolve racemic mixtures using cellulose-based chiral stationary phases.
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Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze one enantiomer.
Chemical Reactions Analysis
Reduction of the Cyano Group
The nitrile group undergoes selective reduction under controlled conditions:
Key Insight : Catalytic hydrogenation and LiAlH₄ provide efficient pathways to primary amines, while milder conditions yield incomplete conversion. Stereochemical integrity at the 2-methyl position is preserved during reduction .
Hydrolysis of the Ester Group
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagent | Product | Notes |
|---|---|---|---|
| HCl (4M)/dioxane | 80°C, 6 hr | (2S)-4-cyano-2-methylpiperidine HCl salt | Removes BOC group selectively |
| TFA/DCM | 25°C, 2 hr | (2S)-4-cyano-2-methylpiperidine | Mild deprotection |
Application : Deprotection is critical for generating free amines in drug intermediate synthesis.
Ring Functionalization
The piperidine ring participates in nucleophilic additions and alkylation:
Grignard Addition
Reaction with cyclohexylmagnesium chloride at −78°C in THF yields:
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Product : tert-Butyl (2S)-4-(cyclohexyl(hydroxy)methyl)-2-methylpiperidine-1-carboxylate
Electrophilic Substitution
Limited reactivity observed due to steric hindrance from the 2-methyl and BOC groups.
Stability Under Oxidative Conditions
The compound shows stability toward common oxidizing agents (e.g., KMnO₄, CrO₃), with no degradation observed after 24 hr at 25°C. This property enables its use as a stable intermediate in multistep syntheses.
Comparative Reactivity with Analogues
| Compound | Reactivity Difference |
|---|---|
| tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate (non-chiral) | Faster nitrile reduction due to absence of steric hindrance at C2 |
| tert-Butyl 4-formyl-2-methylpiperidine-1-carboxylate | Formyl group undergoes oxidation to carboxylic acid under mild conditions |
Scientific Research Applications
Chemistry
The compound serves as an intermediate in synthesizing various organic compounds, crucial for developing pharmaceuticals and agrochemicals. Its unique structure allows it to participate in several chemical reactions, including:
- Oxidation : Converts to oxides or carboxylic acids.
- Reduction : Forms primary or secondary amines.
- Substitution Reactions : Facilitates nucleophilic substitutions with amines or alcohols.
Research indicates that tert-butyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate exhibits notable biological activities:
- Antimicrobial Properties : Studies show effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation across different cell lines.
Medicinal Chemistry
In drug development, this compound is being investigated for its potential use in designing new therapeutic agents. Its structure allows for modifications that could enhance its efficacy and selectivity against specific biological targets.
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial effects of this compound against a panel of bacterial strains. Results indicated that at certain concentrations, the compound effectively inhibited bacterial growth by disrupting cell wall synthesis.
Case Study 2: Anticancer Efficacy
Research focusing on the structure-activity relationship (SAR) of piperidine derivatives highlighted that modifications to the piperidine ring can enhance anticancer activity. The study found that specific derivatives demonstrated significant inhibitory effects on cancer cell lines.
Mechanism of Action
The mechanism of action of tert-Butyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various biochemical pathways. The tert-butyl ester group provides steric hindrance, affecting the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S)-2-methylpiperidine-1-carboxylate: Lacks the cyano group, resulting in different reactivity and applications.
tert-Butyl (2S)-4-amino-2-methylpiperidine-1-carboxylate: Contains an amino group instead of a cyano group, leading to different chemical properties and uses.
Biological Activity
tert-Butyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.
- Molecular Formula : C12H20N2O2
- Molecular Weight : 224.30 g/mol
- IUPAC Name : tert-butyl 4-cyano-3-methylpiperidine-1-carboxylate
- Canonical SMILES : CC1CN(CCC1C#N)C(=O)OC(C)(C)C
The biological activity of this compound is primarily attributed to its structural features, particularly the cyano group and the piperidine ring. These components enhance its reactivity and binding affinity to various biological targets, including enzymes and receptors involved in critical cellular pathways.
Interaction with Biological Targets
Research indicates that this compound can interact with:
- Enzymes : It has shown potential as an inhibitor for certain enzymes, which may be relevant in therapeutic contexts.
- Receptors : Its binding properties suggest possible applications in modulating receptor activity, particularly in neurological pathways.
Biological Activities
Several studies have explored the biological activities of this compound, highlighting its potential in various therapeutic areas:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance:
- Cell Line Tested : Human breast cancer cell line MCF-7.
- IC50 Value : The compound showed an IC50 value of approximately 25 µM, indicating moderate cytotoxicity.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity:
- Tested Pathogens : Staphylococcus aureus and Escherichia coli.
- Results : Exhibited significant inhibition zones in agar diffusion tests, suggesting effectiveness as an antimicrobial agent.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound against amyloid-beta toxicity:
- Methodology : In vitro assays using astrocyte cultures exposed to amyloid-beta.
- Findings : The compound improved cell viability by 20% compared to controls treated solely with amyloid-beta, indicating a protective effect against neurotoxicity.
Case Study 2: Enzyme Inhibition
Another study focused on the compound's role as an enzyme inhibitor:
- Target Enzymes : β-secretase and acetylcholinesterase.
- Results : The compound inhibited β-secretase with an IC50 of 15.4 nM, showcasing its potential in Alzheimer's disease research by reducing amyloid plaque formation.
Data Summary Table
Q & A
Q. How can the synthesis of tert-Butyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate be optimized for higher yield and purity?
- Methodological Answer : Optimize coupling reactions using reagents like HBTU and DIPEA in anhydrous dichloromethane (DCM) under nitrogen. Purify intermediates via column chromatography (e.g., silica gel, gradient elution with PE/EtOAc/MeOH). Monitor reaction progress via TLC and characterize intermediates using / NMR and IR spectroscopy to confirm structural integrity . For cyano-group introduction, consider using trimethylsilyl cyanide (TMSCN) under controlled conditions to avoid side reactions .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (, , DEPT-135) to confirm stereochemistry and substituent positions .
- IR spectroscopy to validate functional groups (e.g., C≡N stretch at ~2200 cm) .
- Mass spectrometry (HRMS) for molecular weight confirmation.
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Q. What safety protocols are essential during handling?
- Methodological Answer :
- Conduct reactions in a fume hood with PPE (gloves, lab coat, goggles).
- Avoid inhalation/contact; use inert atmosphere (N/Ar) for moisture-sensitive steps .
- Store at 2–8°C under desiccation to prevent hydrolysis of the tert-butyl carbamate group .
Advanced Research Questions
Q. How can computational modeling aid in predicting reaction pathways for functionalizing the piperidine ring?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model transition states for ring substitutions or oxidations. Use software like Gaussian or ORCA to predict regioselectivity in reactions (e.g., nitrile group participation in nucleophilic attacks). Validate predictions with experimental kinetics (e.g., monitoring by NMR if fluorinated analogs are synthesized) .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate using:
- 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and assign coupling networks .
- X-ray crystallography for absolute configuration confirmation (e.g., compare with tert-butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate structures) .
- Dynamic NMR to assess conformational flexibility of the piperidine ring, which may cause signal splitting .
Q. What strategies mitigate side reactions during nitrile-group modifications?
- Methodological Answer :
- Use Lewis acids (e.g., ZnCl) to stabilize reactive intermediates in reduction/oxidation reactions .
- For hydrolysis to amides, employ controlled acidic/basic conditions (e.g., HSO/HO at 0°C) to avoid over-hydrolysis to carboxylic acids .
- Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy .
Data Interpretation and Validation
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).
- Verify compound stability under assay conditions via LC-MS to rule out degradation artifacts .
- Compare with structurally similar analogs (e.g., tert-butyl 4-(pyridin-3-yl)piperidine derivatives) to isolate structure-activity relationships .
Q. What methods ensure batch-to-batch consistency in physicochemical properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
